p-(2,2-Dicyano-1-methylvinyl)phenol
Description
p-(2,2-Dicyano-1-methylvinyl)phenol is a substituted phenolic compound with the molecular formula C₁₁H₈N₂O. Its structure comprises a phenol core (C₆H₅OH) functionalized at the para position with a vinyl group bearing two cyano (–CN) substituents and a methyl (–CH₃) group (Figure 1). The electron-withdrawing cyano groups and the steric bulk of the methylvinyl moiety significantly influence its physicochemical properties, including acidity, solubility, and reactivity. While direct experimental data on this compound is scarce in published literature, its structural analogs provide a basis for comparative analysis.
Properties
Molecular Formula |
C11H8N2O |
|---|---|
Molecular Weight |
184.19 g/mol |
IUPAC Name |
2-[1-(4-hydroxyphenyl)ethylidene]propanedinitrile |
InChI |
InChI=1S/C11H8N2O/c1-8(10(6-12)7-13)9-2-4-11(14)5-3-9/h2-5,14H,1H3 |
InChI Key |
ZAXPYKIVLGYIBG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C#N)C#N)C1=CC=C(C=C1)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural differences between p-(2,2-Dicyano-1-methylvinyl)phenol and related phenolic compounds are outlined below:
Key Observations:
- Electron-withdrawing effects: The cyano groups in this compound enhance the acidity of the phenolic –OH group, similar to p-nitrophenol. However, the methyl group introduces steric effects absent in p-nitrophenol.
- Hydrophobicity: Compared to nonylphenol (long alkyl chain), the target compound’s cyano groups increase polarity but reduce solubility in non-polar solvents relative to phenol .
Physicochemical Properties
Table 2: Comparative Properties (Hypothesized for Target Compound)
Note: The target compound’s acidity is expected to be higher than phenol due to –CN groups but lower than p-nitrophenol due to steric and electronic balancing .
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